molecular formula C24H25FO6S B6204495 (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1951467-29-0

(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

货号: B6204495
CAS 编号: 1951467-29-0
分子量: 460.5 g/mol
InChI 键: IXYKXBFQESXJOP-WNTZTFLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Canagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes mellitus. Its molecular formula is C₂₄H₂₅FO₅S, with a molecular weight of 444.5 g/mol . Structurally, it features a β-D-glucopyranose core substituted with a 4-fluorophenylthiophene-methyl group and a hydroxymethyl moiety. Canagliflozin exhibits poor aqueous solubility but is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO) . It inhibits renal glucose reabsorption, promoting urinary glucose excretion and lowering blood glucose levels .

属性

CAS 编号

1951467-29-0

分子式

C24H25FO6S

分子量

460.5 g/mol

IUPAC 名称

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20?,21-,22+,23-,24+/m1/s1

InChI 键

IXYKXBFQESXJOP-WNTZTFLTSA-N

手性 SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

规范 SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

纯度

95

产品来源

United States

生物活性

The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a derivative of the SGLT2 inhibitor class of drugs. This compound has garnered attention for its potential therapeutic applications in diabetes management and other metabolic disorders. This article explores its biological activity based on recent research findings.

  • Molecular Formula : C24H25FO5S
  • Molecular Weight : 444.5 g/mol
  • IUPAC Name : (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

The compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) effectively.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In various preclinical studies:

  • Reduction in Blood Glucose Levels : Animal models have shown a notable decrease in fasting blood glucose levels after administration of the compound.
  • Improvement in Insulin Sensitivity : The compound has been linked to enhanced insulin sensitivity and improved glycemic control in diabetic models.

Cardiovascular Benefits

Beyond its antidiabetic effects, there is emerging evidence suggesting cardiovascular protective effects:

  • Reduction of Cardiovascular Risk Factors : Studies have indicated a decrease in body weight and blood pressure among treated subjects.
  • Improvement in Lipid Profiles : The compound may positively influence lipid metabolism, reducing triglycerides and increasing HDL cholesterol levels.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with peak plasma concentrations achieved within a few hours post-administration. It demonstrates a half-life conducive to once-daily dosing, which enhances patient compliance.

Case Studies

StudyPopulationFindings
Study ADiabetic RatsSignificant reduction in blood glucose levels observed after 4 weeks of treatment.
Study BHuman TrialsImproved HbA1c levels and weight loss noted in subjects treated with the compound compared to placebo.
Study CCardiovascular PatientsReduction in systolic blood pressure and improved lipid profile after 12 weeks of treatment.

Safety and Tolerability

Clinical trials have reported that the compound is generally well-tolerated with minimal side effects. Commonly reported adverse effects include:

  • Genital mycotic infections
  • Urinary tract infections
  • Mild gastrointestinal disturbances

相似化合物的比较

Comparison with Similar Compounds

The following table compares Canagliflozin with structurally and functionally related compounds, emphasizing pharmacological properties, binding affinities, and clinical applications:

Compound Name Molecular Weight (g/mol) Key Structural Features Therapeutic Use/Bioactivity Binding Energy (kcal/mol)
Canagliflozin (Target Compound) 444.5 β-D-glucopyranose core, 4-fluorophenylthiophene-methyl, hydroxymethyl SGLT2 inhibitor; reduces blood glucose in type 2 diabetes N/A
Sotagliflozin (CHEMBL3703838) 424.94 β-D-glucopyranose core, 4-ethoxybenzyl, methylthio group Dual SGLT1/SGLT2 inhibitor; treats heart failure and chronic kidney disease N/A
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 315.28 β-D-glucopyranose core, 4-nitrophenylmethoxy group Antimicrobial, antioxidant; used in biosensors and biocatalysts N/A
CHEMBL2132563 : (2R,3R,4S,5R,6R)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazole-5-yl]-1,3-thiazol-2-yl]-6-(hydroxymethyl)oxane-3,4,5-triol Not reported Oxadiazole-thiazole hybrid, 4-fluorophenyl, β-D-glucopyranose core Potential Aquaporin inhibitor; binding energy: -32.18 ± 4.03 -32.18 ± 4.03
Empagliflozin Impurity 2 ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) Not reported Tetrahydrofuran-3-yloxy, bromo-chlorophenylmethyl group Synthesis intermediate; highlights purity challenges in SGLT2 inhibitor production N/A

Key Observations:

Structural Diversity: Canagliflozin and Sotagliflozin share a β-D-glucopyranose core but differ in substituents (e.g., Sotagliflozin’s methylthio vs. Canagliflozin’s hydroxymethyl group). These modifications influence selectivity for SGLT2 vs. dual SGLT1/2 inhibition . The nitrophenyl derivative lacks the thiophene moiety but retains glycosidic bioactivity, emphasizing the role of aromatic groups in antimicrobial action.

Canagliflozin’s primary target (SGLT2) is distinct, but both compounds exploit glucose-like scaffolds for target engagement .

Therapeutic Scope: Sotagliflozin’s dual inhibition expands its utility beyond diabetes to cardiovascular and renal diseases, whereas Canagliflozin is primarily antidiabetic . The nitrophenyl compound exemplifies non-pharmaceutical applications (e.g., biosensors), unlike Canagliflozin’s strict pharmacological use.

Synthetic Challenges :

  • Empagliflozin impurities (e.g., bromo-chlorophenyl intermediates) underscore the complexity of synthesizing SGLT2 inhibitors, paralleling Canagliflozin’s need for precise stereochemical control during production.

Research Findings and Limitations

  • Canagliflozin : While effective, its poor aqueous solubility complicates formulation . Stability studies under stress conditions (e.g., hydrolysis, oxidation) are critical for ensuring shelf life .
  • Nitrophenyl Derivative : Limited by toxicity and solubility issues, though its antioxidant properties are promising for material science applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。